molecular formula C19H20ClN7O2 B3000907 Ethyl 4-(4-((4-chlorophenyl)amino)pteridin-2-yl)piperazine-1-carboxylate CAS No. 946242-55-3

Ethyl 4-(4-((4-chlorophenyl)amino)pteridin-2-yl)piperazine-1-carboxylate

Cat. No.: B3000907
CAS No.: 946242-55-3
M. Wt: 413.87
InChI Key: NSJRGSZPPRWTNT-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is a common structure found in various pharmaceuticals . Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity .


Molecular Structure Analysis

The molecular structure of this compound would likely include a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a pteridin ring, which is a bicyclic compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present in the molecule. Piperazine derivatives generally have a high nitrogen content and can form hydrogen bonds, which can affect their solubility and reactivity .

Scientific Research Applications

Antimicrobial and Anticancer Potential

  • Ethyl 4-(4-((4-chlorophenyl)amino)pteridin-2-yl)piperazine-1-carboxylate derivatives show significant potential in antimicrobial and anticancer applications. For instance, derivatives synthesized from this compound exhibited higher anticancer activity than the reference drug doxorubicin, alongside good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Reactivity

  • The compound's derivatives undergo various reactions with secondary amines, leading to the formation of different chemical structures. These reactions are significant for the development of new pharmaceutical compounds (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018).

Enzyme Inhibition and Antimicrobial Activity

  • Derivatives of this compound have shown promise in enzyme inhibition, with potential implications for treating specific diseases. Additionally, various synthesized compounds based on this structure have exhibited antimicrobial activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antitumor Activity

Biological Screening for Tuberculosis

  • Research has also explored the use of this compound's derivatives in treating infectious diseases like tuberculosis. Some novel derivatives have been synthesized and evaluated against Mycobacterium tuberculosis, showing promising results (Shindikar & Viswanathan, 2005).

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activity, development of synthesis methods, and investigation of its physical and chemical properties. Piperazine derivatives are a rich area of study in medicinal chemistry due to their wide range of biological activities .

Properties

IUPAC Name

ethyl 4-[4-(4-chloroanilino)pteridin-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN7O2/c1-2-29-19(28)27-11-9-26(10-12-27)18-24-16-15(21-7-8-22-16)17(25-18)23-14-5-3-13(20)4-6-14/h3-8H,2,9-12H2,1H3,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJRGSZPPRWTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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